WAY 170523 is a potent and selective inhibitor of Matrix Metalloprotease-13 (MMP-13) [1, 2, 3]. MMP-13 is an enzyme involved in the breakdown of various components of the extracellular matrix, which plays a role in physiological and pathological processes [1]. By inhibiting MMP-13, WAY 170523 can potentially modulate these processes.
Due to its ability to target MMP-13, WAY 170523 is a valuable tool for researchers studying various conditions associated with excessive MMP-13 activity. These include:
Osteoarthritis: WAY 170523 has been investigated in animal models of osteoarthritis to examine its potential in preventing cartilage degradation [4, 5].
Other musculoskeletal diseases: Researchers are exploring the use of WAY 170523 in models of other conditions involving MMP-13, such as rheumatoid arthritis and intervertebral disc degeneration [6, 7].
Cancer: MMP-13 has been implicated in tumor invasion and metastasis. Studies are ongoing to determine if WAY 170523 can be used to target MMP-13 in cancer models [8].
WAY 170523 is a highly selective and potent inhibitor of matrix metalloproteinase-13 (MMP-13), also known as collagenase-3. MMP-13 plays a crucial role in the degradation of the extracellular matrix, which is vital for various physiological processes, including tissue remodeling and embryonic development. The compound exhibits an IC50 value of 17 nM specifically for MMP-13, demonstrating significant selectivity over other matrix metalloproteinases such as MMP-1 and MMP-9, with selectivity ratios exceeding 5800-fold and 56-fold, respectively . This selectivity positions WAY 170523 as a promising candidate for therapeutic applications targeting diseases associated with MMP-13, such as arthritis and cardiac dysfunction.
The primary chemical reaction involving WAY 170523 is its interaction with the active site of MMP-13, where it binds non-covalently to inhibit enzymatic activity. This inhibition prevents the breakdown of collagen and other extracellular matrix components, which can be particularly beneficial in conditions characterized by excessive matrix degradation. The compound's mechanism of action has been explored through molecular modeling techniques and high-throughput screening data, confirming its role as a competitive inhibitor .
WAY 170523 has demonstrated significant biological activity in various preclinical studies. In vitro studies indicate its effectiveness in inhibiting MMP-13 activity, which is linked to pathological conditions like cardiac hypertrophy and fibrosis. In vivo experiments have shown that administration of WAY 170523 can prevent ISO (isoproterenol)-induced cardiac dysfunction in wild-type mice, preserving left ventricular function without altering hypertrophic responses . These findings suggest that WAY 170523 could play a critical role in managing cardiac-related diseases.
The primary applications of WAY 170523 are in the fields of drug development and therapeutic interventions for conditions related to excessive MMP-13 activity. Potential uses include:
Interaction studies have focused on understanding how WAY 170523 selectively inhibits MMP-13 while sparing other metalloproteinases. Research indicates that the compound binds preferentially to the active site of MMP-13 through non-covalent interactions, which could be further characterized by kinetic studies to determine binding constants and inhibition mechanisms. These interactions are crucial for elucidating its potential side effects and optimizing its therapeutic profile .
WAY 170523 can be compared with several other matrix metalloproteinase inhibitors:
Compound Name | Target Enzyme | IC50 (nM) | Selectivity Profile |
---|---|---|---|
WAY 170523 | MMP-13 | 17 | Highly selective against MMP-1 and MMP-9 |
Marimastat | MMPs | ~1000 | Non-selective |
Batimastat | MMPs | ~100 | Broad-spectrum |
Tetracycline | Various MMPs | Variable | Non-selective |
WAY 170523 stands out due to its exceptional selectivity for MMP-13 over other metalloproteinases, making it a valuable tool for researchers studying specific pathways involving this enzyme. Its low IC50 value indicates potent inhibitory action, which is critical when developing targeted therapies with minimal off-target effects.
WAY 170523 represents a sophisticated benzofuran-based sulfonamide hydroxamate compound designed as a selective matrix metalloproteinase 13 (MMP-13) inhibitor. The synthesis of this compound involves a multi-step approach that combines structure-based design principles with traditional organic synthesis methodologies [1] [2].
The synthesis of WAY 170523 relies on several key precursor compounds that form the structural backbone and functional groups necessary for biological activity. The primary precursor compounds include:
Primary Structural Precursors:
Coupling and Activation Reagents:
Base Components:
The selection of these precursor compounds was guided by structure-activity relationship studies and computational modeling that identified the optimal combination of structural features for achieving high selectivity and potency against MMP-13 [1].
The synthesis of WAY 170523 involves three distinct reaction steps, each requiring carefully optimized conditions to ensure high yields and product purity [1].
Step 1: Synthesis of Benzofuran-2-carboxylic acid (2-hydroxyethyl)amide
The initial step involves the formation of an amide bond between benzofuran-2-carboxylic acid and ethanolamine. The reaction conditions are:
Step 2: Synthesis of Intermediate Sulfonamide Acid
The second step involves the nucleophilic substitution of the benzofuran alcohol with the sulfonamide acid precursor:
Step 3: Hydroxamic Acid Formation
The final step converts the carboxylic acid to the hydroxamic acid functionality:
The reaction conditions were optimized to balance yield, selectivity, and reaction efficiency while maintaining compatibility with the sensitive functional groups present in the molecule.
The development of WAY 170523 represents a paradigm of modern structure-based drug design, incorporating advanced computational methods and experimental validation to achieve exceptional selectivity for MMP-13 [1] [2].
The computational design of WAY 170523 utilized multiple complementary approaches to identify and optimize the molecular structure for selective MMP-13 inhibition.
High-Throughput Screening Analysis and Computational Filtering:
The initial lead compound CL-82198 was identified from a comprehensive high-throughput screen of 58,079 compounds against MMP-13. The computational analysis involved sophisticated filtering protocols:
Molecular Docking and Structural Optimization:
The design strategy employed sophisticated molecular modeling techniques:
Molecular Dynamics Simulations:
Advanced computational techniques were employed to validate and refine the designed structures:
Nuclear Magnetic Resonance spectroscopy played a pivotal role in the structure-based design and optimization of WAY 170523, providing critical structural information that guided the rational design process [1].
Protein Structure Determination:
The foundation of the design process relied on high-resolution NMR structural analysis:
Ligand Binding Analysis:
NMR spectroscopy provided detailed insights into inhibitor binding mechanisms:
Structure-Activity Relationship Development:
The NMR-guided optimization process involved systematic structural modifications:
Experimental Validation Protocols:
The NMR-guided design was validated through multiple experimental approaches:
The comprehensive analytical characterization of WAY 170523 employed multiple complementary techniques to ensure structural integrity, purity, and conformational accuracy [1] [3] [4].
High-Performance Liquid Chromatography (HPLC) Analysis:
HPLC serves as the primary method for purity assessment and quality control:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides definitive structural confirmation:
Mass Spectrometry Analysis:
Mass spectrometry provides molecular weight confirmation and purity assessment:
Infrared Spectroscopy (IR):
IR spectroscopy confirms the presence of key functional groups:
Elemental Analysis:
Elemental analysis provides quantitative composition verification:
The quality control protocols for WAY 170523 incorporate multiple analytical techniques to ensure consistent product quality and regulatory compliance [8] [9] [3].
Purity Specifications and Standards:
Analytical Method Validation:
The analytical methods employed for WAY 170523 characterization undergo rigorous validation:
Stability and Storage Protocols:
Certificate of Analysis (COA) Documentation:
Each batch of WAY 170523 is accompanied by comprehensive documentation:
Solubility and Formulation Considerations:
The comprehensive quality control framework ensures that WAY 170523 meets the highest standards for research applications while maintaining consistency across different production batches. The multi-analytical approach provides redundant verification of compound identity, purity, and structural integrity, supporting its use in advanced pharmaceutical research and development programs.
Property | Value |
---|---|
Molecular Formula | C33H31N3O7S |
Molecular Weight | 613.68 g/mol |
CAS Number | 307002-73-9 |
IUPAC Name | N-[2-[4-[benzyl-[2-(hydroxycarbamoyl)-4,6-dimethylphenyl]sulfamoyl]phenoxy]ethyl]-1-benzofuran-2-carboxamide |
InChI Key | FARMEEAGJWMFSZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C(=O)NO)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCCNC(=O)C4=CC5=CC=CC=C5O4)C |
Purity (HPLC) | ≥98% (HPLC) |
Physical Form | Powder |
Color | White to beige |
Solubility in DMSO | 100 mM (61.37 mg/mL) |
Melting Point | Not reported |
Storage Temperature | Room temperature (desiccated) |
Enzyme | IC50 (nM) | Selectivity Ratio |
---|---|---|
MMP-13 | 17 | 1 (reference) |
MMP-9 | 945 | 56-fold |
MMP-1 | >10,000 | >5,800-fold |
TACE | >1,000 | >500-fold |
Analytical Method | Purpose | Key Results |
---|---|---|
High Performance Liquid Chromatography (HPLC) | Purity assessment (≥98%) | Purity ≥98% |
Nuclear Magnetic Resonance (NMR) | Structure confirmation and verification | Consistent with expected structure |
Mass Spectrometry (MS) | Molecular weight determination | Confirmed molecular weight 613.68 |
Infrared Spectroscopy (IR) | Functional group identification | Characteristic peaks at 3380, 1653, 1595 cm⁻¹ |
Elemental Analysis | Elemental composition verification | Within 0.4% of theory |
Thin Layer Chromatography (TLC) | Reaction monitoring and purification | Rf values for reaction monitoring |
High-Resolution Mass Spectrometry (HRMS) | Exact mass determination | Exact mass 614.19532 [(M+H)⁺] |
Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular ion detection | Molecular ion peak confirmation |